Tetrafluorophthalimides
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrafluorophthalimides are a class of chemical compounds characterized by the presence of four fluorine atoms attached to a phthalimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrafluorophthalimides typically involves the condensation of tetrafluorophthalic anhydride with primary amines. This reaction is often carried out in the presence of glacial acetic acid, which acts as a solvent and catalyst . The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the safe and efficient production of these compounds, with excellent reproducibility and process control . The use of flow chemistry also minimizes the risk of hazardous reactions and improves overall safety.
Chemical Reactions Analysis
Types of Reactions
Tetrafluorophthalimides undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form tetrafluorophthalic acid derivatives.
Reduction: Reduction reactions can convert this compound to their corresponding tetrafluorophthalamic acids.
Substitution: Aromatic nucleophilic substitution reactions can introduce different substituents onto the tetrafluorophthalimide ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., primary amines). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include tetrafluorophthalic acid derivatives, tetrafluorophthalamic acids, and substituted this compound. These products can be further utilized in various applications, including the synthesis of more complex molecules .
Scientific Research Applications
Tetrafluorophthalimides have a wide range of scientific research applications, including:
Medicinal Chemistry: These compounds have been studied for their potential as immunomodulatory and anti-angiogenic agents.
Materials Science: this compound are used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Research: These compounds are utilized in various biological assays to study their effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of tetrafluorophthalimides involves their interaction with specific molecular targets and pathways. For example, these compounds have been shown to inhibit the production of tumor necrosis factor-alpha, a key cytokine involved in inflammation and immune responses . The tetrafluorophthaloyl group is a critical structural determinant that enhances the potency and changes the mechanism of inhibition .
Comparison with Similar Compounds
Similar Compounds
Tetrafluorobenzamides: These compounds share a similar fluorinated aromatic structure but differ in their functional groups and overall reactivity.
Polyfluorinated Benzamides: These compounds also contain multiple fluorine atoms and exhibit similar anti-angiogenic properties.
Uniqueness
Tetrafluorophthalimides are unique due to their specific fluorination pattern and the presence of the phthalimide moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making them valuable in various applications .
Properties
Molecular Formula |
C20H15F4NO6 |
---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
methyl 3-(3,4-dimethoxyphenyl)-3-(4,5,6,7-tetrafluoro-1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C20H15F4NO6/c1-29-10-5-4-8(6-11(10)30-2)9(7-12(26)31-3)25-19(27)13-14(20(25)28)16(22)18(24)17(23)15(13)21/h4-6,9H,7H2,1-3H3 |
InChI Key |
AQCHRLTWCAURNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)OC)N2C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.